Parecoxib sodium
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Overview
Description
Parecoxib sodium is a water-soluble and injectable prodrug of valdecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor used for the short-term management of perioperative pain . It is marketed under the brand name Dynastat in the European Union . This compound is particularly useful in situations where patients are unable to take oral medications .
Mechanism of Action
Target of Action
Parecoxib sodium primarily targets Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostaglandins, which play a key role in the inflammation process.
Mode of Action
This compound is a COX-2 selective inhibitor . It works by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins. This results in decreased inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
This compound is a prodrug that is rapidly converted to its active form, valdecoxib, in the liver . This conversion is primarily mediated by the enzymes CYP3A4 and 2C9 . The half-life of parecoxib is approximately 22 minutes , while the half-life of valdecoxib is around 8 hours . The drug is mainly excreted through the kidneys .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making this compound effective for the short-term management of perioperative pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 and 2C9 enzymes . Additionally, renal function can impact the drug’s excretion and thus its efficacy .
Biochemical Analysis
Biochemical Properties
Parecoxib sodium interacts with the enzyme cyclooxygenase-2 (COX-2), inhibiting its activity . This inhibition primarily reduces the biosynthesis of prostaglandins, which are key players in the body’s inflammatory response . This compound does not inhibit cyclooxygenase-1 (COX-1), which is involved in many normal physiological processes .
Cellular Effects
This compound, by inhibiting COX-2, can reduce inflammation and pain at the cellular level . It can influence cell function by altering the production of prostaglandins, which play a role in cell signaling pathways and gene expression . The reduction in prostaglandin synthesis can also impact cellular metabolism, particularly in cells involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . This compound does not bind to or inhibit COX-1, thus avoiding some of the side effects associated with non-selective NSAIDs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a rapid onset of action, with clinically meaningful analgesia demonstrated within twenty-three to thirty-nine minutes . The effects of this compound are more sustained compared to other analgesics like morphine .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . A dose of 5 mg/kg was required to produce analgesic effects in 50% of animals . Higher doses may lead to more pronounced analgesic effects, but could also increase the risk of adverse effects .
Metabolic Pathways
This compound is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . This metabolism occurs in the liver, and the metabolites are then excreted by the kidneys .
Transport and Distribution
As a water-soluble compound, this compound can be distributed throughout the body’s tissues via the bloodstream . It is administered intravenously or intramuscularly, allowing it to be rapidly transported to sites of inflammation .
Subcellular Localization
The subcellular localization of this compound is not well defined due to its role as a prodrug. Once metabolized to valdecoxib, it acts primarily in the cytoplasm of cells, where it inhibits the COX-2 enzyme .
Preparation Methods
The preparation of parecoxib sodium involves several synthetic steps:
Starting Material: The synthesis begins with 3,4-diphenyl-5-methylisoxazole.
Sulfonation and Ammonolysis: The starting material undergoes sulfonation followed by ammonolysis to produce valdecoxib.
Propionylation and Salification: Valdecoxib is then subjected to propionylation and salification to yield the final product, this compound.
In industrial production, the reaction conditions are carefully controlled to ensure high yield and purity. For instance, the reaction involving n-butyllithium is carried out at low temperatures under nitrogen protection .
Chemical Reactions Analysis
Parecoxib sodium undergoes various chemical reactions, including:
Oxidation and Reduction: As a prodrug, this compound is metabolized in the liver to valdecoxib and propionic acid via oxidation and reduction reactions.
Substitution Reactions: The sulfonyl group in this compound can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include n-butyllithium and tetrahydrofuran. The major products formed from these reactions are valdecoxib and propionic acid .
Scientific Research Applications
Parecoxib sodium has a wide range of scientific research applications:
Medicine: It is primarily used for the management of postoperative pain.
Industry: Its injectable form makes it valuable in clinical settings where oral administration is not feasible.
Comparison with Similar Compounds
Parecoxib sodium belongs to the same category of COX-2 selective inhibitors as celecoxib (Celebrex) and rofecoxib (Vioxx) . Compared to these compounds, this compound is unique in its injectable form, making it suitable for perioperative pain management when oral administration is not possible . Other similar compounds include etoricoxib and lumaricoxib, which also inhibit COX-2 but differ in their pharmacokinetic profiles and administration routes .
References
Properties
CAS No. |
198470-85-8 |
---|---|
Molecular Formula |
C19H18N2NaO4S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22); |
InChI Key |
IMBMHWVEMVJSIQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] |
Isomeric SMILES |
CC/C(=N\S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)/[O-].[Na+] |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |
Appearance |
Powder |
198470-85-8 | |
Pictograms |
Health Hazard |
Synonyms |
Dynastat N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamide N-(((5-methyl-3-phenylisoxazol-4-yl)-phenyl)sulfonyl)propanamine, sodium salt N-(((Me-P)-P)S)P parecoxib parecoxib sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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